molecular formula C22H22N2O6S B2869899 N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 896321-18-9

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No. B2869899
CAS RN: 896321-18-9
M. Wt: 442.49
InChI Key: VCILJBNTHGCSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic target for metabolic disorders.

Scientific Research Applications

Tyrosinase Inhibitors and Melanogenesis Inhibition

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their mushroom tyrosinase inhibitory activity . These compounds have shown potent tyrosinase inhibitory activity, with IC50 values significantly lower than that of kojic acid, a standard compound . This suggests that the compound could potentially be used as a tyrosinase inhibitor, which has applications in the treatment of hyperpigmentation disorders .

Synthesis of Functionalized β-lactams

The compound has been used in the synthesis of functionalized β-lactams . β-lactams are a class of compounds that contain a β-lactam ring, which is a four-membered lactam. They are important in the production of a variety of pharmaceuticals, including several types of antibiotics .

Imine-Imine Rearrangement

The compound has been shown to undergo imine-imine rearrangement by the action of potassium hydride to give thermodynamically more stable products . This rearrangement reaction could potentially be used in the synthesis of other compounds .

Antipigmentation Agents

Based on in vitro and computational studies, it is proposed that the compound might be a worthy candidate for the development of an antipigmentation agent . This is due to its ability to attenuate melanin synthesis and cellular tyrosinase activity .

Molecular Dynamics Studies

The compound has been used in molecular dynamics studies to understand its interaction with tyrosinase . These studies have revealed that the compound can bind to the catalytic and allosteric sites of tyrosinase to inhibit enzyme activity .

Potential Use in Cosmetics

Given its potential as a tyrosinase inhibitor and antipigmentation agent, the compound could potentially be used in the development of cosmetics, particularly those aimed at skin lightening .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-15-5-11-18(12-6-15)31(27,28)20(19-4-3-13-30-19)14-23-21(25)22(26)24-16-7-9-17(29-2)10-8-16/h3-13,20H,14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCILJBNTHGCSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxyphenyl)oxalamide

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